
4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl
Vue d'ensemble
Description
4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C16H12N6 and its molecular weight is 288.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analgesic Potential
- Microwave-assisted synthesis of derivatives of this compound, specifically 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione, has been studied. These compounds exhibited significant analgesic effects in in vivo studies, highlighting their potential in pharmaceutical applications (Zaheer et al., 2021).
Luminescence and Coordination Chemistry
- New luminescence cadmium coordination polymers constructed with this compound have been synthesized. These exhibit interesting properties like luminescence and potential for identifying certain metal cations, such as Fe3+, and photo-degradability, which are relevant in materials science and sensing applications (Huang et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
- The compound's derivatives have been used in the development of bipolar host materials for blue and green phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrate high efficiency and potential in optoelectronic applications (Liu et al., 2016).
Electrochemical and Photophysical Properties
- Synthesis and studies of biphenyl-containing conjugated copolymers, including this compound, have been carried out. These polymers exhibit fluorescent properties and are stable, which are crucial factors in materials for electronic applications (Deniz et al., 2013).
Fluorescence Probes
- Studies on new intermolecular charge transfer materials, including derivatives of 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl, have been conducted for applications as Fe3+ fluorescence sensors. This is significant in analytical chemistry for metal ion detection (Zhang et al., 2018).
Propriétés
IUPAC Name |
4-[4-[4-(1,2,4-triazol-4-yl)phenyl]phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-15(21-9-17-18-10-21)6-2-13(1)14-3-7-16(8-4-14)22-11-19-20-12-22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMVATNCFFPTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NN=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



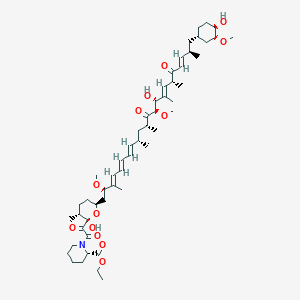
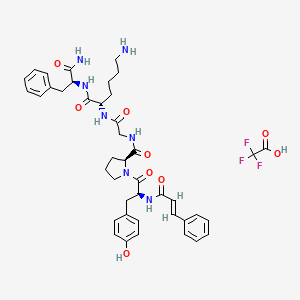
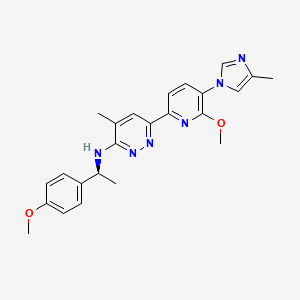


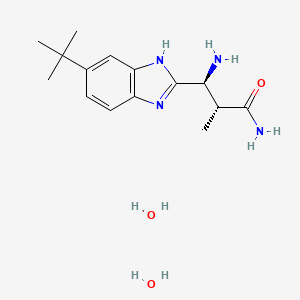

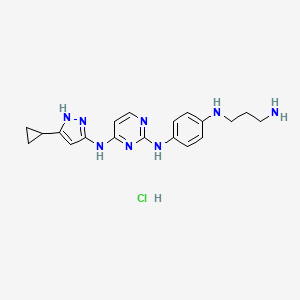
![Sulfoxonium, dimethyl-, (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylide (9CI)](/img/structure/B8118227.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8118249.png)


